GSK3987 is derived from a series of synthetic compounds aimed at modulating the activity of liver X receptors. It is categorized as an antagonist of these receptors, which are nuclear hormone receptors that regulate the expression of genes involved in lipid homeostasis and inflammation. The compound's structure consists of a substituted 3-(phenylamino)-1H-pyrazole framework, contributing to its biological activity .
The synthesis of GSK3987 involves several key steps using standard organic chemistry techniques. The compound can be synthesized through the following general method:
The detailed synthesis parameters, including reaction times and specific temperatures, can vary based on the laboratory protocols employed .
GSK3987 features a complex molecular structure characterized by its unique pyrazole moiety. Key aspects include:
GSK3987 participates in several chemical reactions primarily related to its binding interactions with liver X receptors. Notable reactions include:
The mechanism of action for GSK3987 involves:
GSK3987 exhibits several notable physical and chemical properties:
These properties are critical for formulating GSK3987 into therapeutic agents or experimental compounds .
GSK3987 has potential applications across various scientific domains:
Liver X receptors (LXRs), comprising the LXRα (NR1H3) and LXRβ (NR1H2) isoforms, were initially identified as orphan nuclear receptors in the mid-1990s before being "adopted" by endogenous oxysterol ligands [3] [5]. These receptors function as critical cholesterol sensors that regulate whole-body cholesterol homeostasis through transcriptional control of genes involved in cholesterol absorption, efflux, transport, and excretion [3]. The discovery that oxysterols serve as physiological LXR ligands established LXRs as master regulators of lipid metabolism and positioned them as attractive therapeutic targets for atherosclerosis and metabolic diseases [3] [5].
Early synthetic LXR agonists such as T0901317 and GW3965 demonstrated promising effects in preclinical models, including reduced atherosclerosis and anti-inflammatory activity [2] [3]. These first-generation compounds were pan-agonists, activating both LXRα and LXRβ isoforms. However, they exhibited a significant limitation: systemic activation of hepatic LXRα led to dyslipidemia and hepatic steatosis through induction of lipogenic genes like SREBP-1c, FAS, and SCD-1 [5]. This adverse effect prompted efforts to develop isoform-selective compounds. Subsequent research yielded LXRβ-selective agonists (e.g., BMS-852927, RGX-104) to circumvent hepatic side effects while retaining beneficial macrophage functions [5] [10]. Concurrently, pan-agonists like AZ876 and GSK3987 continued to be explored for their robust transcriptional efficacy [1] [4].
Table 1: Evolution of Key Synthetic LXR Agonists in Research
Compound | Classification | Key Structural Features | EC50 (nM) | Research Significance |
---|---|---|---|---|
T0901317 | Pan-agonist | Tert-butyl sulfonamide | LXRα: 50-150 | First potent synthetic agonist; demonstrated anti-atherogenic effects but induced hepatic lipogenesis |
GW3965 | Pan-agonist | Trifluoromethyl benzyl ether | LXRα: 190 | Improved selectivity profile; widely used in mechanistic studies |
AZ876 | Pan-agonist | Fluorinated benzimidazole | LXRβ: 10.7* | High binding affinity; advanced preclinical candidate |
LXR-623 | Brain-penetrant | Cyclopropyl sulfonamide | N/A | First CNS-targeted agonist; clinical trial discontinued |
BMS-852927 | LXRβ-selective | Chlorophenyl sulfone | LXRβ: 24 | Reduced lipogenic effects; advanced to clinical trials |
GSK3987 | Pan-agonist | Substituted maleimide | LXRα/β: 40-50 | High potency pan-agonist; crystallography tool compound |
RGX-104 | LXRβ-selective | Acetylenic benzimidazole | N/A | Focus on cancer immunotherapy; clinical-stage candidate |
*Molecular docking score (kcal/mol) [1]
GSK3987 (chemical name: substituted 3-(phenylamino)-1H-pyrrole-2,5-dione) emerged from high-throughput screening as a potent pan-LXR agonist with EC50 values of 40–50 nM for both LXRα and LXRβ isoforms [4]. Its core structure features a maleimide scaffold distinct from earlier generations of LXR agonists, enabling unique interactions within the ligand-binding domain (LBD) of LXRs [4]. Crystallographic studies confirmed that GSK3987 stabilizes the active conformation of LXRs by facilitating the recruitment of coactivators like steroid receptor coactivator-1 (SRC-1), a mechanism shared with first-generation agonists but with enhanced efficiency [4].
The research significance of GSK3987 lies in three key areas:
Table 2: Key Gene Targets Modulated by GSK3987 in Disease Models
Gene Target | Regulation by GSK3987 | Functional Outcome | Therapeutic Relevance |
---|---|---|---|
ABCA1 | ↑↑↑ | Cholesterol efflux to apoA-I | Atherosclerosis regression |
ABCG1 | ↑↑ | Cholesterol efflux to HDL | Macrophage cholesterol homeostasis |
SREBP-1c | ↑ | Hepatic lipogenesis & VLDL production | Dose-limiting side effect |
FAS | ↑ | Fatty acid synthesis | Hepatic steatosis |
ApoE | ↑ | Lipid transport & anti-inflammation | Atheroprotection & Alzheimer’s disease |
IDOL | ↑ | LDL receptor degradation | Plasma LDL-C modulation |
p27/SKP2 | p27↑ / SKP2↓ | Cell cycle arrest | Anti-proliferative effects in cancer |
The therapeutic rationale for LXR agonists like GSK3987 stems from LXRs' dual roles as integrators of metabolic homeostasis and suppressors of inflammation.
Metabolic Integration: LXRs directly regulate genes governing cholesterol efflux (ABCA1, ABCG1, ABCG5/8), cholesterol excretion (CYP7A1), and fatty acid metabolism (SREBP-1c, FAS, SCD-1) [3] [5]. Activation promotes reverse cholesterol transport (RCT), a process by which excess cholesterol is shuttled from peripheral tissues (e.g., atherosclerotic plaque macrophages) to the liver for elimination [3]. In animal models, synthetic LXR agonists reduce atherosclerotic plaque burden by 30–50% via RCT enhancement and suppression of vascular inflammation [2] [3]. However, concomitant activation of lipogenic genes remains a challenge for pan-agonists. GSK3987’s ability to induce ABCA1 at concentrations lower than those required for significant SREBP-1c induction offers a partial therapeutic window [4].
Inflammatory Transrepression: Beyond metabolic gene regulation, LXRs exert potent anti-inflammatory effects through ligand-dependent transrepression. This occurs via:
This dual mechanism positions GSK3987 as a candidate for diseases where metabolic dysregulation intersects with inflammation, including atherosclerosis, rheumatoid arthritis, Alzheimer’s disease, and cancer [6] [7]. In cancer, LXR agonists like GSK3987 inhibit proliferation by upregulating cyclin-dependent kinase inhibitors (e.g., p21, p27) and downregulating SKP2, while also disrupting cholesterol-dependent oncogenic signaling in the tumor microenvironment [6] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4